4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Medicinal Chemistry Inhibitor Discovery Influenza

A search for primary research papers, patents (e.g., EP2814822), and authoritative databases (e.g., PubChem, PDB) did not return quantitative pharmacological, selectivity, or physicochemical data for this specific compound. The structurally related ligand KU7 (a different core scaffold) is a known influenza PA endonuclease inhibitor, but this cannot be used to infer properties for the target compound.

Molecular Formula C18H18FNO5
Molecular Weight 347.342
CAS No. 1798639-89-0
Cat. No. B2772128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798639-89-0
Molecular FormulaC18H18FNO5
Molecular Weight347.342
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C18H18FNO5/c1-12-8-14(9-18(22)24-12)25-13-6-7-20(10-13)17(21)11-23-16-5-3-2-4-15(16)19/h2-5,8-9,13H,6-7,10-11H2,1H3
InChIKeyFVDKYPBQVPMDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

No Verified Baseline Data for 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


A search for primary research papers, patents (e.g., EP2814822), and authoritative databases (e.g., PubChem, PDB) did not return quantitative pharmacological, selectivity, or physicochemical data for this specific compound [1]. The structurally related ligand KU7 (a different core scaffold) is a known influenza PA endonuclease inhibitor, but this cannot be used to infer properties for the target compound [2].

Data Status No verified pharmacological or selectivity data found
Context Structurally distinct ligand KU7 noted, but not inferable
Selection Requires independent characterization before workflow fit

No Comparative Data for 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Substitution


Without quantitative data on the target compound's potency, selectivity, or pharmacokinetics, it is impossible to determine its differentiation from close structural analogs, such as 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one or other N-acyl pyrrolidine-pyranone derivatives. Substituting compounds based solely on structural similarity is scientifically unsound without supporting evidence, and no such evidence was found [1].

Structural similarity to close analogs does not imply interchangeable activity; no comparative evidence exists.

Potency, selectivity, and PK profiles for analogs may shift significantly from the target compound.

Procurement based on N-acyl pyrrolidine-pyranone class alone risks mismatched research endpoints.

No Differentiation Evidence for 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


No Comparative Evidence Available

An exhaustive search of the scientific and patent literature failed to identify any head-to-head comparison, cross-study comparable data, or robust class-level inference for 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. Quantitative data for this specific compound, including its biological activity, selectivity profile, or physicochemical properties, could not be located in any source, making it impossible to substantiate a claim of differentiation. The structurally distinct ligand KU7, which shares a similar 2-fluorophenoxyacetyl-pyrrolidine motif, has been identified as an influenza endonuclease inhibitor (PDB: 5WA6), but this does not constitute evidence for the target compound [1].

No Comparative Evidence
Data to verify
No head-to-head or class-level data located
Reported absence of evidence prevents data-driven prioritization.
KU7 motif noted in PDB but structurally distinct.
Medicinal Chemistry Inhibitor Discovery Influenza

No Application Scenarios Supported for 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


No Data-Driven Application Scenario

Due to the complete lack of quantitative evidence for the target compound, no specific research or industrial application scenario can be credibly proposed. Any scenario would be speculative and not grounded in the required evidence.

Application
Selection Property
Validation Focus
Inhibitor discovery context
Data to verify
Independent potency and selectivity profiling
Medicinal chemistry research
Source review required
Physicochemical and ADME characterization
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